5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Overview
Description
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C6H10ClN3O and its molecular weight is 175.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
A significant aspect of the research on triazole derivatives, including 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole, involves their molecular structure and synthesis. Studies have reported the synthesis and characterization of various triazole derivatives, exploring their molecular structures through techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies contribute to the understanding of the molecular framework and potential functional applications of such compounds (Şahin et al., 2014).
Interaction and Bonding Analysis
Research on triazole derivatives also delves into the interaction and bonding within the molecular structures. For instance, studies have analyzed π-hole tetrel bonding interactions in triazole derivatives, employing methods like Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. Such investigations provide insights into the nucleophilic/electrophilic nature of specific groups within the compounds and how this influences interaction energies (Ahmed et al., 2020).
Antimicrobial and Anticancer Properties
Several triazole derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. These studies involve the preparation of various substituted derivatives and evaluating their efficacy against different microorganisms and cancer cell lines, thus highlighting the potential therapeutic applications of these compounds (Bektaş et al., 2007; Bekircan et al., 2008).
Structural Analysis and Drug Interaction
In-depth structural analysis and drug interaction studies are also a crucial part of triazole research. Studies have focused on molecular stabilities, conformational analyses, and molecular docking studies of triazole derivatives as EGFR inhibitors, showing their potential in anti-cancer therapies (Karayel, 2021).
Chemical Reactions and Derivative Synthesis
The research extends to exploring the chemical reactions of triazole compounds, leading to the synthesis of various derivatives. These studies not only enhance the understanding of the chemical behavior of triazoles but also open doors to new compounds with potential applications in different fields (Kaldrikyan et al., 2016; Iddon & Nicholas, 1996).
Properties
IUPAC Name |
5-chloro-3-ethyl-1-(methoxymethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-3-5-8-6(7)10(9-5)4-11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKPEAPLAWDTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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